molecular formula C18H24N2O3S2 B2501230 5-ethyl-N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-2-sulfonamide CAS No. 1797641-87-2

5-ethyl-N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-2-sulfonamide

Cat. No.: B2501230
CAS No.: 1797641-87-2
M. Wt: 380.52
InChI Key: IWLOATJFWYZEBR-UHFFFAOYSA-N
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Description

5-ethyl-N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring substituted with an ethyl group and a sulfonamide group The compound also contains a phenyl ring substituted with a methoxypiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated thiophene under palladium catalysis .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes the use of efficient catalysts, solvents, and reaction conditions to maximize yield and minimize costs. Continuous flow reactors might be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-ethyl-N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-2-sulfonamide is not fully understood. its structural components suggest it may interact with various molecular targets, including enzymes and receptors. The piperidine moiety could facilitate binding to biological targets, while the thiophene ring might contribute to electronic interactions within the target site.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ethyl-N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-2-sulfonamide is unique due to its combination of a methoxypiperidine moiety and a thiophene-sulfonamide structure. This combination is relatively rare and offers a distinct set of chemical and biological properties that can be leveraged for various applications.

Properties

IUPAC Name

5-ethyl-N-[4-(4-methoxypiperidin-1-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S2/c1-3-17-8-9-18(24-17)25(21,22)19-14-4-6-15(7-5-14)20-12-10-16(23-2)11-13-20/h4-9,16,19H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLOATJFWYZEBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)N3CCC(CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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